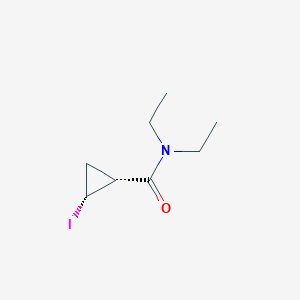![molecular formula C14H18N2O B8007146 1-Ethylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B8007146.png)
1-Ethylspiro[indoline-3,4'-piperidin]-2-one
描述
1-Ethylspiro[indoline-3,4’-piperidin]-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiroindolines, which are known for their diverse biological activities and applications in medicinal chemistry. The spirocyclic framework imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethylspiro[indoline-3,4’-piperidin]-2-one typically involves the construction of the spirocyclic core through cyclization reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . This is followed by the formation of the spirocyclic structure through intramolecular cyclization.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as alkylation, cyclization, and purification to achieve the desired product with high purity and yield. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production.
化学反应分析
Types of Reactions: 1-Ethylspiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted spiroindolines, oxindoles, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
1-Ethylspiro[indoline-3,4’-piperidin]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
作用机制
The mechanism of action of 1-Ethylspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into various biological receptors, modulating their activity. For example, it may inhibit certain enzymes or bind to receptor sites, altering cellular processes and leading to therapeutic effects .
相似化合物的比较
Spiro[indoline-3,4’-piperidine]: Shares the spirocyclic core but lacks the ethyl group.
Spiro[indoline-3,4’-pyrrolidine]: Contains a different heterocyclic ring, leading to distinct chemical properties.
Oxindole derivatives: Similar in structure but with different functional groups and biological activities.
Uniqueness: 1-Ethylspiro[indoline-3,4’-piperidin]-2-one is unique due to its specific spirocyclic structure combined with the ethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
1-ethylspiro[indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-16-12-6-4-3-5-11(12)14(13(16)17)7-9-15-10-8-14/h3-6,15H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFGJHYGTQVKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
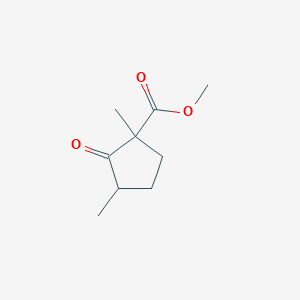
![Ethyl bicyclo[6.1.0]nonane-9-carboxylate](/img/structure/B8007080.png)
![5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8007084.png)
![4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8007093.png)

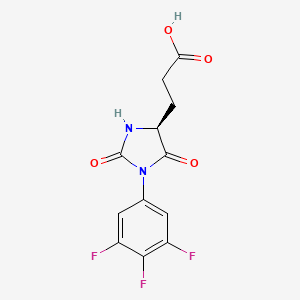
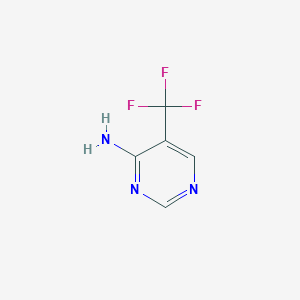
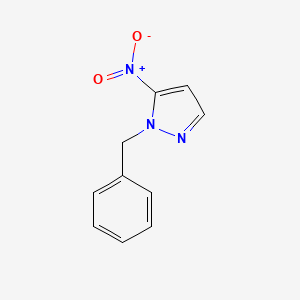
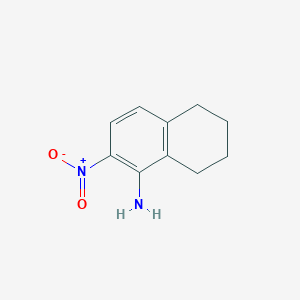
![3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-7H-pyrrolo[2,3-b]pyridine](/img/structure/B8007150.png)
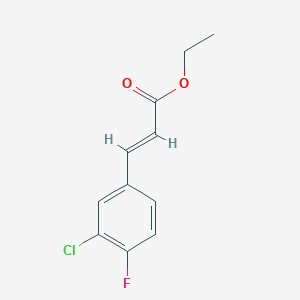
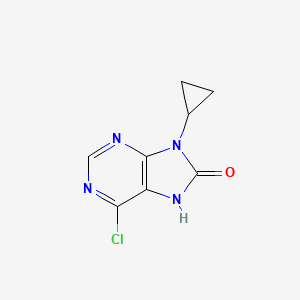
![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B8007159.png)
